Ro 08-2750

NGF antagonist p75NTR neurotrophin signaling

Selectively inhibits NGF/p75NTR at submicromolar & TrkA >5µM, with MSI2 RNA-binding inhibition IC50 2.7µM. Unique dual-target profile distinguishes from PD 90780 or ALE 0540. Validated in SK-N-MC neuroepithelioma, PC12 differentiation & TNBC models. Uniquely combines NGF antagonism with MSI2 inhibition for apoptosis/TNBC studies.

Molecular Formula C13H10N4O3
Molecular Weight 270.24 g/mol
CAS No. 37854-59-4
Cat. No. B1679432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 08-2750
CAS37854-59-4
Synonyms2,3,4,10-tetrahydro-7,10-dimethyl-2,4-dioxobenzo(g)pteridine
Ro 08-2750
Molecular FormulaC13H10N4O3
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C
InChIInChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20)
InChIKeyJDEMVNYMYPJJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange to red solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 08-2750 (CAS 37854-59-4) Procurement Guide: A Dual-Activity NGF/p75NTR Inhibitor and MSI RNA-Binding Antagonist for Oncology and Neurobiology Research


Ro 08-2750 is a non-peptide, reversible small molecule with a unique dual-target profile: it binds the nerve growth factor (NGF) dimer (KD ~1 µM) and selectively inhibits NGF binding to p75NTR over TrkA [1], while also directly binding to the Musashi-2 (MSI2) RNA-binding protein and competing for its RNA-binding activity (IC50 = 2.7 µM) [2]. Structurally characterized as a flavin analog (7,10-dimethyl-2,4-dioxo-8-benzo[g]pteridinecarboxaldehyde; MW = 270.24 g/mol), Ro 08-2750 enables mechanistic studies across neurotrophin signaling, RNA-binding protein biology, and hematologic malignancies .

Why Generic NGF Antagonist or RBP Inhibitor Substitution Fails: The Quantitative Differentiation of Ro 08-2750


Ro 08-2750 cannot be functionally replaced by other NGF antagonists (e.g., PD 90780, ALE 0540) or RNA-binding protein (RBP) inhibitors without altering experimental outcomes. Unlike PD 90780, which exhibits markedly lower potency (IC50 = 23.1 µM in PC12 cells for NGF-p75NTR interaction) [1], Ro 08-2750 binds NGF with an IC50 of ~1 µM and demonstrates concentration-dependent p75NTR/TrkA selectivity — inhibiting only p75NTR at submicromolar concentrations while requiring >5 µM for dual receptor inhibition . Critically, Ro 08-2750 also possesses a structurally distinct MSI2 RNA-binding inhibition activity (IC50 = 2.7 µM) [2] not present in PD 90780 or ALE 0540. Substitution with a generic NGF antagonist would abolish MSI2-targeting effects; conversely, substitution with an MSI1/MSI2 inhibitor lacking NGF-binding activity would eliminate p75NTR-mediated apoptotic modulation. The compound's dual pharmacology is inseparable from its specific chemical structure — analog Ro-OH shows a 27-fold reduced MSI2 binding affinity (KD = 302 µM vs. 11.2 µM for Ro) [2], demonstrating that even minor structural modifications obliterate activity.

Quantitative Evidence for Ro 08-2750 Differentiation: Head-to-Head and Cross-Study Comparative Data


NGF Binding Potency Comparison: Ro 08-2750 Versus PD 90780 and ALE 0540

Ro 08-2750 binds directly to the NGF dimer with an IC50 of ~1 µM and a KD of ~1 µM [1][2]. In contrast, the structurally distinct NGF antagonist PD 90780 exhibits an IC50 of 23.1 µM for inhibiting NGF-p75NTR interaction in PC12 cells [3], and ALE 0540 inhibits NGF binding to TrkA with an IC50 of 5.88 ± 1.87 µM [4]. This establishes Ro 08-2750 as the most potent NGF antagonist among these three comparator small molecules, with approximately 23-fold higher potency than PD 90780 in comparable PC12 cell-based assays.

NGF antagonist p75NTR neurotrophin signaling PC12 cells

Concentration-Dependent p75NTR/TrkA Selectivity: A Unique Feature of Ro 08-2750

Ro 08-2750 exhibits concentration-dependent selectivity in NGF receptor inhibition: it selectively inhibits NGF binding to p75NTR at submicromolar concentrations, while inhibition of both p75NTR and TrkA requires concentrations exceeding 5 µM [1]. This graded selectivity profile enables experimental separation of p75NTR-mediated signaling (predominantly apoptotic pathways) from TrkA-mediated signaling (survival and differentiation) simply by adjusting compound concentration. No comparable concentration-dependent selectivity window has been documented for PD 90780 or ALE 0540 [2].

p75NTR TrkA receptor selectivity apoptosis

MSI2 RNA-Binding Inhibition: Dual-Target Pharmacology Differentiating Ro 08-2750 from All Other NGF Antagonists

Ro 08-2750 directly binds to the MSI2 RRM1 domain (KD = 12.3 ± 0.5 µM) and competitively inhibits MSI2 RNA-binding activity with an IC50 of 2.7 ± 0.4 µM in fluorescence polarization assays [1]. This MSI2-targeting activity is structurally specific: the reduced analog Ro-OH exhibits a 27-fold lower binding affinity (KD = 302.0 ± 119 µM) [1]. Critically, neither PD 90780 nor ALE 0540 — the primary NGF antagonist comparators — has been reported to possess any MSI RNA-binding inhibitory activity, establishing this as a unique differentiating pharmacological feature of Ro 08-2750 [2]. Selectivity profiling against other RBPs revealed 15.5-fold selectivity for MSI2 over SRSF2 and 19.2-fold selectivity over SYNCRIP [1].

RNA-binding protein MSI2 Musashi acute myeloid leukemia

Triple-Negative Breast Cancer (TNBC) Cell Proliferation and Migration Inhibition: Quantitative Functional Potency

In a 2025 study evaluating Musashi protein inhibition in triple-negative breast cancer (TNBC), Ro 08-2750 exhibited dose-dependent inhibition of cell proliferation, clonogenic survival, and migration in both patient-derived primary breast cancer cultures and established TNBC cell lines [1]. Treatment with Ro 08-2750 upregulated apoptosis, induced cell cycle arrest, and downregulated stemness markers. Notably, Ro 08-2750 acted as both a radiosensitizer and chemosensitizer in combination treatment applications, increasing DNA double-strand breaks via downregulation of Musashi-associated DNA repair mechanisms [1]. These functional effects were validated through RNA sequencing, dot blot, and western blot analyses. While direct comparator data for other Musashi inhibitors in TNBC models remain limited, the study provides the first quantitative demonstration of Ro 08-2750's efficacy in this disease context.

triple-negative breast cancer cell proliferation migration radiosensitizer

In Vivo Efficacy in MLL-AF9 AML Model: Pharmacodynamics and Disease Burden Reduction

Ro 08-2750 demonstrates in vivo pharmacodynamic activity and disease burden reduction in a murine MLL-AF9 acute myeloid leukemia model. Mice treated with Ro 08-2750 (13.75 mg/kg, intraperitoneal) exhibited reduced c-MYC protein expression in spleen cells at 4 and 12 hours post-treatment compared to DMSO controls [1]. In a 19-day treatment regimen (13.75 mg/kg IP, days 1, 4, 7, 10, 13), Ro 08-2750 significantly reduced spleen weight (mean reduction vs. DMSO) and white blood cell counts (K/µL) compared to DMSO-treated mice [1]. Intracellular flow cytometry confirmed reduced c-MYC+ cell frequency in spleen cells of Ro 08-2750-treated mice versus DMSO controls [1]. This in vivo MSI2 target engagement (c-MYC downregulation) correlates with the biochemical MSI2 RNA-binding inhibition data (IC50 = 2.7 µM) [2], providing cross-validation of mechanism.

acute myeloid leukemia in vivo efficacy c-MYC MLL-AF9

Recommended Research and Industrial Application Scenarios for Ro 08-2750 Based on Verified Quantitative Evidence


Mechanistic Dissection of p75NTR Versus TrkA Signaling Pathways

Employ Ro 08-2750 at submicromolar concentrations (<1 µM) to selectively inhibit NGF binding to p75NTR while preserving TrkA-mediated signaling, or at concentrations >5 µM for dual-receptor inhibition [1]. This concentration-dependent selectivity window (≥5-fold) enables researchers to isolate p75NTR-specific apoptotic signaling from TrkA-mediated survival and differentiation pathways using a single compound. Experimental systems validated for this approach include SK-N-MC neuroepithelioma cells (complete rescue of NGF-induced apoptosis at 10 nM) [1] and PC12 neuronal differentiation models [2].

Acute Myeloid Leukemia (AML) Research Requiring Dual NGF/p75NTR and MSI2 RNA-Binding Inhibition

Ro 08-2750 uniquely combines MSI2 RNA-binding inhibition (IC50 = 2.7 µM) [2] with NGF/p75NTR antagonism. In MLL-AF9 murine AML models, Ro 08-2750 administered at 13.75 mg/kg IP (1 day on, 2 days off) reduced c-MYC expression within 4–12 hours and decreased spleen weight and white blood cell counts at 19 days compared to DMSO controls [3]. The compound's MSI2 binding affinity (KD = 12.3 µM) and selectivity over other RBPs (15.5-fold vs. SRSF2, 19.2-fold vs. SYNCRIP) [2] support its use as a chemical probe for MSI2-dependent oncogenic mechanisms in AML.

Triple-Negative Breast Cancer (TNBC) Studies Evaluating RNA-Binding Protein Inhibition and Therapy Sensitization

Ro 08-2750 demonstrates dose-dependent anti-proliferative, pro-apoptotic, and anti-migratory effects in TNBC cell lines and patient-derived cultures, with documented activity as both a radiosensitizer and chemosensitizer [4]. The compound downregulates Musashi-associated DNA repair mechanisms, increasing DNA double-strand breaks when combined with radiation or chemotherapy [4]. This application scenario leverages Ro 08-2750's MSI2 RNA-binding inhibition, distinguishing it from NGF-only antagonists that would not produce these RNA-binding protein-dependent effects.

Neurobiology Research Investigating NGF-p75NTR-Mediated Apoptosis and Neuronal Survival

Ro 08-2750 binds the NGF dimer (KD ~1 µM) and inhibits NGF-p75NTR interaction with ~23-fold higher potency than PD 90780 in comparable cell-based assays [1][5]. At low concentrations (10 nM), Ro 08-2750 completely rescues SK-N-MC cells from NGF-induced apoptosis [1]. This potency advantage enables experimental designs requiring robust p75NTR pathway inhibition at lower compound concentrations, reducing the risk of off-target effects observed with less potent NGF antagonists such as PD 90780 (IC50 = 23.1 µM) [5] or ALE 0540 (IC50 = 5.88 µM) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 08-2750

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.